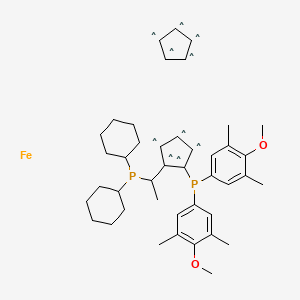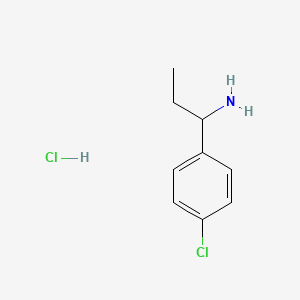
(R)-Tol-Binap RuCl2 AMPY
Descripción general
Descripción
This compound is widely recognized for its use as a catalyst in enantioselective hydrogenation reactions, particularly for the hydrogenation of simple ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tol-Binap RuCl2 AMPY typically involves the coordination of ®-Tol-Binap and 2-aminomethylpyridine to a ruthenium center. The reaction is carried out in the presence of dichlororuthenium(II) precursors under controlled conditions. The process involves the following steps:
Ligand Preparation: The ligands ®-Tol-Binap and 2-aminomethylpyridine are synthesized separately.
Complex Formation: The ligands are then reacted with a ruthenium precursor, such as RuCl2(PPh3)3, in a suitable solvent like dichloromethane or toluene.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired ®-Tol-Binap RuCl2 AMPY complex.
Industrial Production Methods
Industrial production of ®-Tol-Binap RuCl2 AMPY follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
®-Tol-Binap RuCl2 AMPY undergoes various types of chemical reactions, including:
Hydrogenation: It is primarily used in enantioselective hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated substrates.
Substitution: The complex can participate in ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like ketones or alkenes. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Substitution: Reagents for substitution reactions include various ligands like phosphines or amines, and the reactions are conducted in solvents like dichloromethane or toluene.
Major Products Formed
Hydrogenation: The major products are enantioselectively hydrogenated compounds, such as chiral alcohols or alkanes.
Substitution: The products are new ruthenium complexes with different ligand environments.
Aplicaciones Científicas De Investigación
®-Tol-Binap RuCl2 AMPY has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs.
Biology: The compound is studied for its potential in biocatalysis and enzyme mimetics.
Medicine: Research is ongoing to explore its use in drug development and synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-Tol-Binap RuCl2 AMPY involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral environment provided by the ®-Tol-Binap ligand ensures enantioselective hydrogenation, leading to the formation of chiral products. The molecular targets include unsaturated substrates like ketones and alkenes, and the pathways involve the activation of hydrogen and substrate coordination.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Tol-Binap RuCl2 AMPY: The enantiomer of ®-Tol-Binap RuCl2 AMPY, used in similar catalytic applications but with opposite enantioselectivity.
BINAP-Ru Complexes: Other BINAP-based ruthenium complexes with different substituents or ligands, used in various asymmetric hydrogenation reactions.
Uniqueness
®-Tol-Binap RuCl2 AMPY is unique due to its high enantioselectivity and efficiency in catalyzing hydrogenation reactions. Its specific chiral environment and coordination chemistry make it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C6H8N2.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;7-5-6-3-1-2-4-8-6;;;/h5-32H,1-4H3;1-4H,5,7H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHLDFFOSWUXLN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=NC(=C1)CN.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-31-1, 857678-55-8 | |
| Record name | [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro[(S)-(-)-2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl](2-aminomethylpyridine)ruthenium(II) RuCl2(AMPY)[(S)-Tol-Binap] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)











![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)
![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)
